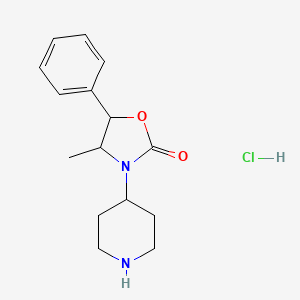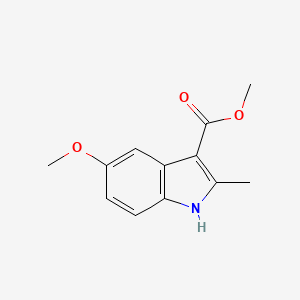
6-Benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emivirine, also known by its chemical name 6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione, is a non-nucleoside reverse transcriptase inhibitor. It was initially developed as an experimental agent for the treatment of HIV infections. Despite showing promising antiviral activity in vitro, it failed to demonstrate sufficient efficacy in human trials . it remains notable as an early proof of concept, leading to the discovery of related antiviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emivirine involves several steps, starting with the preparation of the pyrimidine ring. Another method involves the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate .
Industrial Production Methods
Industrial production methods for Emivirine are not well-documented due to its status as a failed experimental drug. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Emivirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Emivirine has been primarily studied for its antiviral properties, particularly against HIV-1. It has been used in various clinical trials to evaluate its efficacy in combination with other antiretroviral drugs . Despite its failure in clinical trials, Emivirine has contributed to the understanding of non-nucleoside reverse transcriptase inhibitors and their role in HIV treatment .
Mechanism of Action
Emivirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It binds directly to the reverse transcriptase enzyme, blocking its DNA-dependent and RNA-dependent polymerase activities . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Efavirenz: A widely used non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with improved efficacy and resistance profiles.
Uniqueness
Emivirine is unique in its chemical structure, particularly the presence of the ethoxymethyl and benzyl groups on the pyrimidine ring. While it failed in clinical trials, its development provided valuable insights into the design and optimization of non-nucleoside reverse transcriptase inhibitors .
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-benzyl-1-(ethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H24N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,18,20,21) |
InChI Key |
WCJYKPHCCDKXEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)



![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)




![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)



![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
